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Compound of Interest

Compound Name: 1-Methylpiperidin-4-one oxime

Cat. No.: B074362 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring

remains a cornerstone scaffold, prevalent in a vast array of natural alkaloids and synthetic

pharmaceuticals.[1] The functionalization of this heterocycle is paramount to modulating its

physicochemical and pharmacological properties. This guide delves into the molecular

architecture of 1-Methylpiperidin-4-one oxime (CAS 1515-27-1), a pivotal synthetic

intermediate.[2][3] Our objective is not merely to present data but to construct a cohesive

structural narrative, elucidating how a multi-technique analytical approach provides a

comprehensive understanding of this molecule's conformation, stereochemistry, and electronic

landscape. We will explore the causality behind experimental choices, demonstrating how each

analytical piece contributes to a self-validating structural hypothesis, essential for its application

in complex molecular design and drug development.

Core Molecular Profile and Physicochemical
Properties
1-Methylpiperidin-4-one oxime is a derivative of its parent ketone, 1-Methyl-4-piperidone. The

introduction of the oxime functional group (=N-OH) at the C4 position significantly alters the

molecule's electronic properties and reactivity, transforming it from a simple ketone into a

versatile precursor for amines, amides, and other nitrogenous compounds.[3] It typically

presents as a white to pale yellow crystalline solid, exhibiting good solubility in polar solvents

such as water, methanol, and ethanol.[3]
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Property Value Source(s)

CAS Number 1515-27-1 [2]

Molecular Formula C₆H₁₂N₂O [2]

Molecular Weight 128.17 g/mol [3]

Appearance White to pale yellow solid/liquid -

Boiling Point 220.9 ± 33.0 °C (Predicted) -

Density 1.14 ± 0.1 g/cm³ (Predicted) -

Solubility
Soluble in water, methanol,

ethanol
[3]

Synthesis and Mechanistic Pathway
The most direct and efficient synthesis of 1-Methylpiperidin-4-one oxime involves the

condensation reaction between its ketone precursor, 1-Methyl-4-piperidone, and

hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group,

followed by dehydration to form the C=N double bond of the oxime.

Causality in Synthesis: The choice of a polar protic solvent like ethanol is strategic; it readily

dissolves both the piperidone precursor and hydroxylamine hydrochloride while facilitating the

proton transfer steps necessary for the dehydration of the intermediate carbinolamine. The

reaction is typically conducted at reflux to overcome the activation energy of the dehydration

step, driving the equilibrium towards the final oxime product.

Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the oximation of piperidones.

Reactant Preparation: To a solution of 1-Methyl-4-piperidone (1.0 eq) in absolute ethanol

(approx. 10 mL per gram of ketone), add hydroxylamine hydrochloride (1.1 eq).

Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction progress via

Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 4-12

hours).
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Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Evaporate the

solvent under reduced pressure.

Purification: The crude residue can be purified by recrystallization from a suitable solvent like

acetone or by column chromatography to yield the product as a white solid.

Self-Validation: The success of the synthesis is validated by the disappearance of the ketone

starting material on TLC and the appearance of a new, typically more polar, product spot. Final

confirmation is achieved through the spectroscopic methods detailed in the subsequent

sections, particularly the disappearance of the C=O stretch in the IR spectrum and the

appearance of the N-OH proton signal in the ¹H NMR spectrum.

Synthesis Workflow
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Caption: High-level workflow for the synthesis of 1-Methylpiperidin-4-one oxime.

Structural Elucidation: A Multi-Technique Approach
The definitive molecular structure of a compound is a composite picture assembled from

multiple analytical techniques. Each method provides unique insights into the connectivity,

functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and

conformation of organic molecules. For 1-Methylpiperidin-4-one oxime, both ¹H and ¹³C NMR

are indispensable.

Field-Proven Insights: The conformation of the piperidine ring is the most critical structural

feature. Based on extensive studies of related 2,6-disubstituted and 4-substituted piperidines,

the ring is expected to adopt a stable chair conformation.[4] The N-methyl group will

preferentially occupy an equatorial position to minimize steric interactions. The analysis of

chemical shifts (δ) and spin-spin coupling constants (J) from the NMR spectrum validates this

conformational hypothesis.

Predicted ¹H NMR Spectrum:

N-CH₃ (s, ~2.3 ppm): A singlet integrating to 3 protons, characteristic of the N-methyl group.

Piperidine Ring Protons (m, ~2.2-2.8 ppm): The four protons adjacent to the nitrogen

(C2/C6) and the four protons adjacent to the oxime carbon (C3/C5) will appear as complex

multiplets. Protons in axial positions are typically shielded (shifted upfield) compared to their

equatorial counterparts.

N-OH (s, broad, ~8-11 ppm): A broad singlet that is exchangeable with D₂O. Its presence is

definitive proof of oxime formation.

Predicted ¹³C NMR Spectrum:

C4 (C=N) (~155-160 ppm): The most deshielded carbon due to its sp² hybridization and

attachment to the electronegative nitrogen atom. This signal's appearance confirms the
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conversion of the C=O group (which would be at ~208 ppm in the starting material).[5]

C2/C6 (~55-60 ppm): Carbons adjacent to the ring nitrogen.

N-CH₃ (~46 ppm): The N-methyl carbon.

C3/C5 (~30-35 ppm): Carbons adjacent to the oxime carbon.

Stereochemistry of the Oxime: The C=N bond of the oxime introduces the possibility of E/Z

stereoisomerism. NMR can distinguish between these isomers, as the chemical shifts of the α-

carbons (C3/C5) are sensitive to the orientation of the hydroxyl group.[6] The syn carbon (cis to

the OH group) is typically more shielded (shifted upfield) compared to the anti carbon. For the

symmetric 1-Methylpiperidin-4-one oxime, only one set of signals is expected unless the

chair conformation interconverts slowly on the NMR timescale.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups. The conversion of the ketone to the oxime is unequivocally verified by this technique.

Protocol for Attenuated Total Reflectance (ATR)-IR:

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

Place a small amount of the solid 1-Methylpiperidin-4-one oxime sample onto the crystal.

Apply pressure using the anvil to ensure good contact.

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Bands:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://ijprajournal.com/issue_dcp/Synthesis,%20Characterization%20Of%20Piperidin%204%20One%20Oxime%20and%20its%20effect%20on%20Pathogenic%20Bacteria%20isolated%20from%20hospitals.pdf
https://www.researchgate.net/figure/Chemical-shift-differences-between-piperidone-ring-protons-of-oxime-ethers-31-37-Dd-ppm_tbl3_225623853
https://www.benchchem.com/product/b074362?utm_src=pdf-body
https://www.benchchem.com/product/b074362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Significance Source(s)

~3600 - 3200 (broad) O-H stretch

Confirms presence of

the oxime hydroxyl

group.

[7]

~2950 - 2800 C-H stretch

Aliphatic C-H bonds of

the piperidine ring and

methyl group.

-

~1665 C=N stretch

Confirms formation of

the imine double

bond.

[7]

~945 N-O stretch

Characteristic of the

oxime functional

group.

[7]

Trustworthiness of the Data: A self-validating analysis compares the obtained spectrum to that

of the starting material, 1-Methyl-4-piperidone. The definitive proof of reaction completion is the

complete disappearance of the strong carbonyl (C=O) stretching band, which is typically

observed around 1715 cm⁻¹ in the precursor ketone.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through

fragmentation patterns.

Expected ESI-MS Data: In Electrospray Ionization (ESI) mass spectrometry, conducted in

positive ion mode, the molecule is expected to be protonated at the basic piperidine nitrogen.

[M+H]⁺: The expected pseudomolecular ion peak would be at m/z 129.1, corresponding to

the formula [C₆H₁₃N₂O]⁺. This has been experimentally confirmed.

Integrated Molecular Structure and Conformation
Synthesizing the data from NMR, IR, and MS allows for the construction of a complete

molecular model. The evidence strongly supports a structure where the piperidine ring adopts a
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stable chair conformation. The N-methyl group occupies an equatorial position to minimize 1,3-

diaxial interactions.

Caption: Key conformational features of 1-Methylpiperidin-4-one oxime.

While a definitive solid-state structure via single-crystal X-ray diffraction has not been reported

for this specific molecule, studies on closely related piperidin-4-one oxime esters have

confirmed the chair conformation of the piperidine ring in the crystalline state.

Utility in Drug Development and Future Directions
The structural features of 1-Methylpiperidin-4-one oxime make it a valuable building block.

Reduction of the Oxime: The oxime can be readily reduced to the corresponding primary

amine, 4-amino-1-methylpiperidine, a common scaffold in drug discovery.

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann

rearrangement to form a seven-membered lactam (azepan-4-one derivative), providing entry

into a different class of heterocyclic structures.

Derivatization: The hydroxyl group of the oxime can be derivatized to form oxime ethers,

which have been investigated for their potent antimicrobial and antifungal activities.[5]

Computational Insights: While experimental data provides the ground truth, computational

methods like Density Functional Theory (DFT) are powerful predictive tools. For this molecule,

DFT calculations (e.g., using the B3LYP functional) could be employed to:

Optimize Geometry: Calculate the lowest energy conformation and compare bond lengths

and angles with data from analogous crystal structures.[8]

Predict Spectra: Simulate IR and NMR spectra to aid in the assignment of experimental data.

Analyze Electronic Properties: Generate Molecular Electrostatic Potential (MEP) maps to

visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites

of reactivity.[1] Calculate HOMO-LUMO energy gaps to assess kinetic stability and reactivity.

[8]
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Conclusion
The molecular structure of 1-Methylpiperidin-4-one oxime is best described as a piperidine

ring in a stable chair conformation with an equatorial N-methyl substituent. Its characterization

relies on a synergistic application of NMR for conformational analysis, IR for functional group

verification, and MS for molecular weight confirmation. This robust understanding of its three-

dimensional structure and electronic properties is critical for its strategic deployment as a

versatile intermediate in the synthesis of novel therapeutic agents and complex organic

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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